2-[(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide 2-[(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 941937-91-3
VCID: VC7386941
InChI: InChI=1S/C22H23N3O5S2/c1-28-16-6-4-5-14(9-16)23-21(27)13-32-22-24-15(12-31-22)10-20(26)25-18-8-7-17(29-2)11-19(18)30-3/h4-9,11-12H,10,13H2,1-3H3,(H,23,27)(H,25,26)
SMILES: COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC)OC
Molecular Formula: C22H23N3O5S2
Molecular Weight: 473.56

2-[(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

CAS No.: 941937-91-3

Cat. No.: VC7386941

Molecular Formula: C22H23N3O5S2

Molecular Weight: 473.56

* For research use only. Not for human or veterinary use.

2-[(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide - 941937-91-3

Specification

CAS No. 941937-91-3
Molecular Formula C22H23N3O5S2
Molecular Weight 473.56
IUPAC Name N-(2,4-dimethoxyphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C22H23N3O5S2/c1-28-16-6-4-5-14(9-16)23-21(27)13-32-22-24-15(12-31-22)10-20(26)25-18-8-7-17(29-2)11-19(18)30-3/h4-9,11-12H,10,13H2,1-3H3,(H,23,27)(H,25,26)
Standard InChI Key MOECTUNIVYXBBN-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC)OC

Introduction

Synthesis Methods

The synthesis of such compounds typically involves multi-step organic reactions. Common methods might include:

  • Step 1: Formation of the thiazole ring.

  • Step 2: Introduction of the carbamoyl group via a condensation reaction.

  • Step 3: Attachment of the sulfanyl group to form the final structure.

Reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) are often used to facilitate these reactions.

Interaction Studies

Understanding the pharmacodynamics of this compound requires interaction studies, which could involve:

  • In Vitro Assays: To evaluate its activity against specific biological targets.

  • Molecular Docking: To predict how it interacts with enzymes or receptors.

Similar Compounds

Similar compounds often share structural features like thiazole or carbamoyl groups. For example:

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown antimicrobial and anticancer activities .

  • Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate exhibits anti-inflammatory properties.

Data Table: Comparison of Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesThiazole ring, bromophenyl substituentAntimicrobial, anticancer
Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamateCarbamate structure, dimethoxyphenylAnti-inflammatory
2-[(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamideThiazole ring, carbamoyl group, sulfanyl linkagePotential biological activity

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